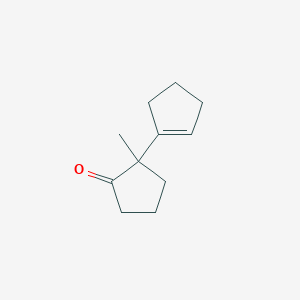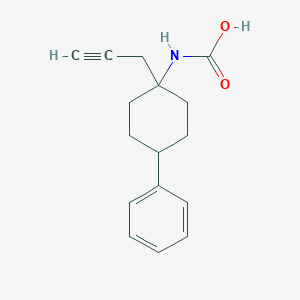
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is an organic compound with the molecular formula C16H19NO2 This compound is a derivative of cyclohexanol, featuring a phenyl group, a propynyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- typically involves multiple steps:
Formation of the Cyclohexanol Derivative: The initial step involves the preparation of 4-phenyl-1-(2-propynyl)cyclohexanol. This can be achieved through the alkylation of cyclohexanol with phenylacetylene under basic conditions.
Carbamate Formation: The next step involves the reaction of the cyclohexanol derivative with an isocyanate to form the carbamate. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different alcohols.
科学的研究の応用
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl and propynyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (Z)-: This isomer differs in the configuration around the double bond.
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate: Without the (E) or (Z) designation, this compound can exist as a mixture of isomers.
Uniqueness
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its (Z)-isomer.
特性
CAS番号 |
41416-56-2 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
(4-phenyl-1-prop-2-ynylcyclohexyl)carbamic acid |
InChI |
InChI=1S/C16H19NO2/c1-2-10-16(17-15(18)19)11-8-14(9-12-16)13-6-4-3-5-7-13/h1,3-7,14,17H,8-12H2,(H,18,19) |
InChIキー |
KCRXXFUQNUJCIZ-UHFFFAOYSA-N |
正規SMILES |
C#CCC1(CCC(CC1)C2=CC=CC=C2)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


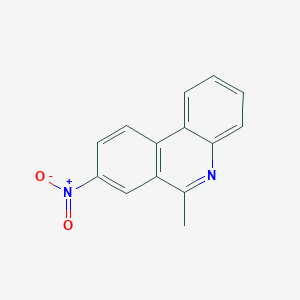
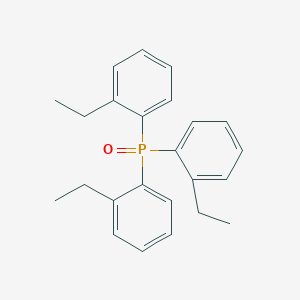


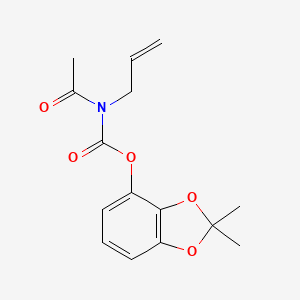
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
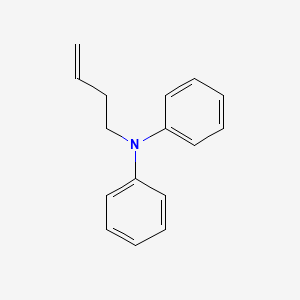
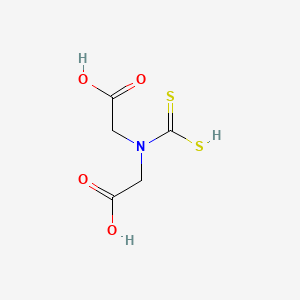

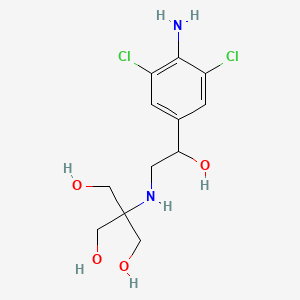
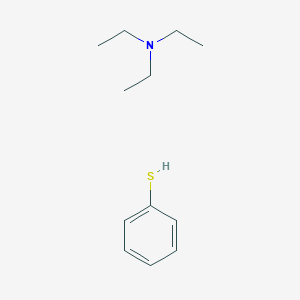
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
